![molecular formula C18H22N2O3 B13854985 N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide](/img/structure/B13854985.png)
N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide is a phenylethanolamine derivative. This compound is characterized by the presence of hydroxy and formamido substituents on the phenyl ring, along with an N-(1-phenylpropan-2-yl)aminoethyl group. It is a secondary alcohol and a secondary amino compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide typically involves the reaction of a phenylethanolamine derivative with formamide under controlled conditions. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formamido group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control.
作用機序
The mechanism of action of N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, leading to a cascade of intracellular signaling events that result in its observed biological effects .
類似化合物との比較
Similar Compounds
Formoterol: A related compound with similar structural features and biological activities.
Arformoterol: Another similar compound used in the treatment of respiratory conditions.
Uniqueness
N-(2-Hydroxy-5-(1-hydroxy-2-((1-phenylpropan-2-yl)amino)ethyl)phenyl)formamide is unique due to its specific substitution pattern on the phenyl ring and its combination of hydroxy and formamido groups, which confer distinct chemical and biological properties .
特性
分子式 |
C18H22N2O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide |
InChI |
InChI=1S/C18H22N2O3/c1-13(9-14-5-3-2-4-6-14)19-11-18(23)15-7-8-17(22)16(10-15)20-12-21/h2-8,10,12-13,18-19,22-23H,9,11H2,1H3,(H,20,21) |
InChIキー |
RZQHEQPISQXGJU-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


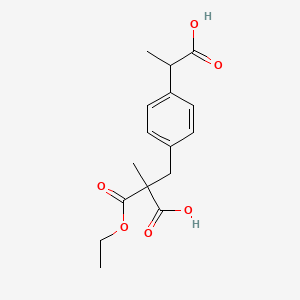
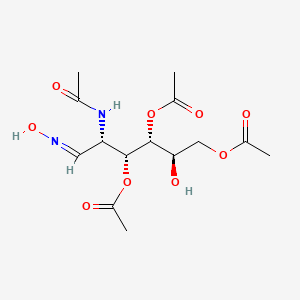
![7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)
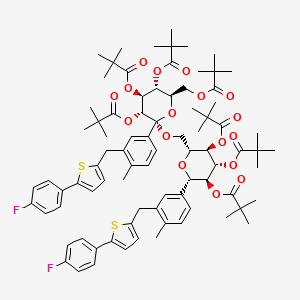
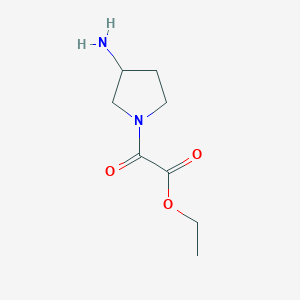
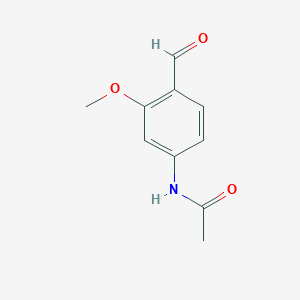
![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)
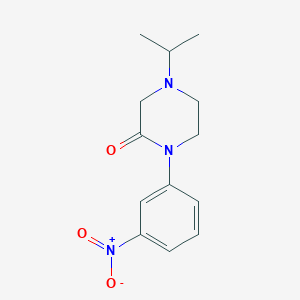
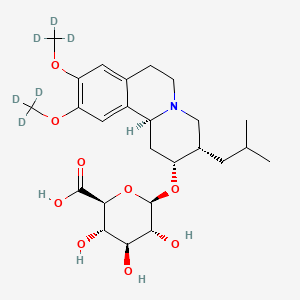
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13854952.png)

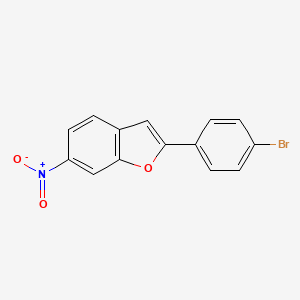
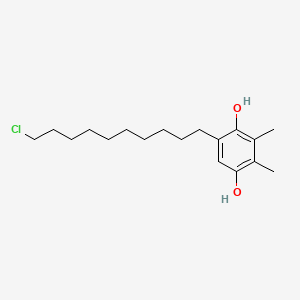
![3-Phenyl-1'-(3-phenylprop-2-en-1-yl)[3,4'-bipiperidine]-2,6-dione](/img/structure/B13854966.png)
